molecular formula C21H23N5O4S2 B6565296 2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 923139-87-1

2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No. B6565296
CAS RN: 923139-87-1
M. Wt: 473.6 g/mol
InChI Key: PSZMVOZNZGLYTI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, an amino group, a thiazole ring, and a sulfamoyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a thiazole ring, which is a type of heterocyclic aromatic ring that contains both sulfur and nitrogen atoms. This ring is substituted with various functional groups, including a carbamoyl group attached to a methylphenyl group, and an acetamide group attached to a sulfamoylphenyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its various functional groups. For example, the amino groups might participate in acid-base reactions, the carbamoyl group could undergo hydrolysis, and the thiazole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it’s likely to be solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Compounds with similar structures are used in a variety of fields, including medicinal chemistry, materials science, and agricultural chemistry .

properties

IUPAC Name

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S2/c1-14-2-6-16(7-3-14)24-20(28)26-21-25-17(13-31-21)12-19(27)23-11-10-15-4-8-18(9-5-15)32(22,29)30/h2-9,13H,10-12H2,1H3,(H,23,27)(H2,22,29,30)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZMVOZNZGLYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

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